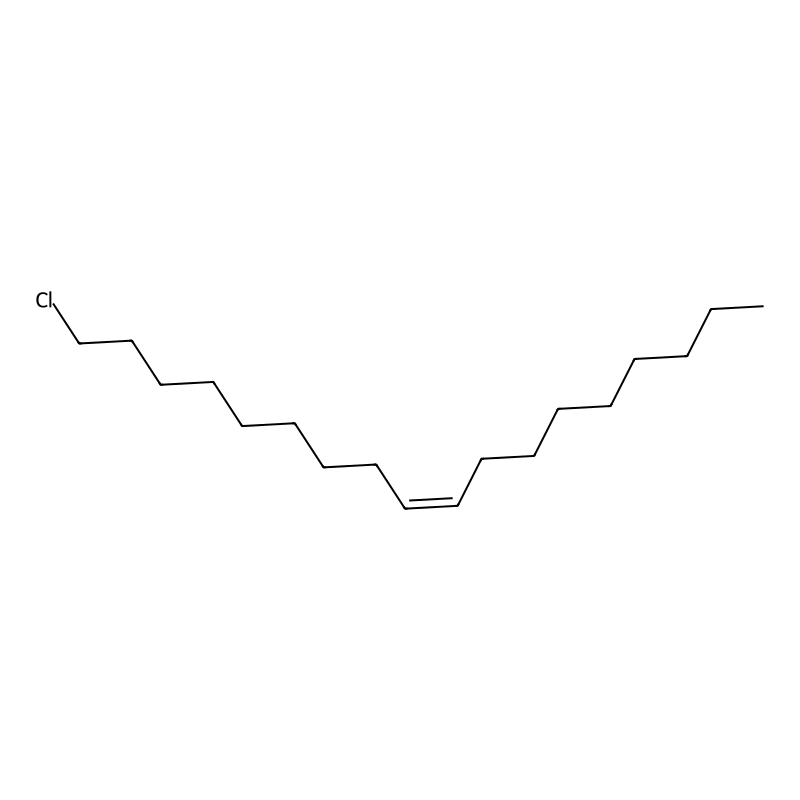

Oleyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Chlorogenic Acid Oleyl Alcohol Ester

Scientific Field: Food Science and Engineering

Application Summary: Oleyl Chloride is used in the synthesis of Chlorogenic Acid Oleyl Alcohol Ester (CGOA).

Methods of Application: The synthesis approach of CGOA is under non-catalytic and solvent-free conditions.

Results: The optimal conditions were as follows: reaction temperature 200 °C, reaction time 3 h, molar ratio of CGA to oleyl alcohol 1:20, and stirring rate 200 rpm. Under these conditions, the CGA conversion could reach 93.59%.

Preparation of Oleoyl Chloride

Scientific Field: Organic Chemistry

Application Summary: Oleyl Chloride is used in the preparation of long-chain fatty acid chlorides.

Methods of Application: The preparation involves the use of a tangential apparatus. The oleic acid is dropped in at the top of the column over a period of 35 minutes.

Results: The crude acid chloride will serve for most purposes. It can be distilled at very low pressures (b.p.

Functionalization of Lignin Oleate Nanoparticles

Scientific Field: Nanotechnology and Material Science

Application Summary: Oleyl Chloride is used in the esterification of softwood Kraft lignin to produce lignin oleate nanoparticles (OLNPs).

Methods of Application: The degree of esterification (DE) was varied using 20, 60, and 130% molar ratios of oleyl chloride relative to the initial amount of hydroxyl groups present in softwood Kraft lignin.

Synthesis of Colloidal Nanoparticles

Scientific Field: Nanotechnology

Application Summary: Oleyl Chloride is used in the synthesis of colloidal nanoparticles.

Methods of Application: The different binding strengths of these two molecules and their distinct binding modes on specific facets affect the reaction kinetics toward the production of nanostructures with tailored characteristics.

Results: Additional functions, such as the reducing function, are also noted, especially for oleylamine.

Synthesis of Au Nanomaterials

Scientific Field: Material Science

Application Summary: Oleyl Chloride is used in the synthesis of Au nanomaterials with a controlled morphology and crystal phase via the [Au (i)-oleylamine] complex.

Methods of Application: The [Au (i)-oleylamine] complex is used as an intermediate in the synthesis of Au nanomaterials.

Oleyl chloride, also known as 9-octadecenoyl chloride or oleoyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 300.91 g/mol. It is a fatty acid chloride derived from oleic acid, characterized by its clear to pale yellow liquid form and a pungent odor . Oleyl chloride is moisture-sensitive and has a boiling point of 193 °C at 4 mmHg, with a density of 0.91 g/mL at 25 °C . This compound is primarily utilized as a chemical reagent in various synthetic processes due to its reactivity.

- Esterification: It reacts with alcohols to form esters, which are important in synthesizing various oleyl esters.

- Metathesis: Oleyl chloride can undergo metathesis reactions with alkenes, such as 1-hexene and 2-butene, particularly when catalyzed by modified catalysts like rhenium oxides on alumina .

- Hydrolysis: In the presence of water, oleyl chloride hydrolyzes to yield hydrochloric acid and oleic acid .

- Acylation: It can be used in acylation reactions, such as synthesizing chlorogenic oleate from chlorogenic acid .

Research indicates that oleyl chloride exhibits biological activity, particularly in the context of insect pheromones. Its derivatives have been explored for their potential use as sex attractants in pest control strategies . Additionally, compounds synthesized from oleyl chloride may possess antiviral properties, contributing to the development of antiviral nucleoside phosphoramidates and Vitamin E analogs .

Oleyl chloride can be synthesized through several methods:

- Thionyl Chloride Reaction: Treatment of oleic acid with thionyl chloride is a common method for producing oleyl chloride.

- Phosphorus Trichloride or Pentachloride: These reagents can also convert oleic acid into oleyl chloride effectively.

- Oxalyl Chloride Method: Another efficient approach involves using oxalyl chloride for the chlorination of oleic acid .

These methods highlight the versatility and efficiency of synthesizing oleyl chloride from readily available fatty acids.

Oleyl chloride has a broad range of applications across various fields:

- Chemical Synthesis: It serves as a key reagent in synthesizing fatty acid derivatives and esters.

- Material Science: Oleyl chloride is utilized in the chemical recycling of poly(ethylene terephthalate) through esterification processes .

- Agricultural Chemistry: Its derivatives are being explored for use in pest management as bioactive substances.

Oleyl chloride shares structural similarities with other fatty acid chlorides. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Oleoyl Chloride | Derived from oleic acid; used in esterification | |

| Palmitoyl Chloride | Shorter carbon chain; less hydrophobic | |

| Stearoyl Chloride | Saturated counterpart; higher melting point | |

| Ricinoleoyl Chloride | Contains hydroxyl group; unique reactivity | |

| Lauroyl Chloride | Much shorter chain; different physical properties |

Oleyl chloride's unique position among these compounds lies in its unsaturated nature and specific applications in chemical synthesis and biological activity, making it particularly valuable in both industrial and research settings.

Industrial-Scale Production via Oleic Acid Chlorination

The industrial production of oleyl chloride predominantly relies on the chlorination of oleic acid using various chlorinating agents. The phosphorus trichloride method represents the most economically viable approach for large-scale manufacturing, despite offering moderate yields compared to alternative methods [2] [3].

The fundamental reaction involves the treatment of oleic acid with phosphorus trichloride at controlled temperatures. The process begins by introducing oleic acid into a reaction vessel, followed by the slow addition of phosphorus trichloride while maintaining stirring conditions [3]. The feeding temperature is carefully controlled between 25-33°C to ensure optimal reaction initiation. Subsequently, the temperature is elevated to 55°C and maintained for approximately four hours to achieve complete conversion [3].

Industrial operations favor the phosphorus trichloride method due to its economic advantages, despite the lower yield of 60% compared to other chlorinating agents [2]. The process generates phosphorous acid as a primary byproduct, which separates naturally from the reaction mixture due to density differences [3]. This separation occurs through a standing process where the lower phosphorous acid layer is removed, leaving the oleyl chloride product in the upper layer.

Alternative industrial methods include the use of thionyl chloride and phosgene. The thionyl chloride approach typically achieves yields of 70-80% and operates at temperatures ranging from 25-80°C [4]. This method produces sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be readily removed from the reaction system. Phosgene-based synthesis, while highly effective with yields of 75-85%, requires specialized handling procedures due to the toxic nature of the reagent [5].

Reaction Mechanisms with Phosphorus Trichloride

The reaction mechanism between oleic acid and phosphorus trichloride follows a nucleophilic substitution pathway characteristic of acyl chloride formation. The process initiates with the nucleophilic attack of the carboxyl oxygen of oleic acid on the electrophilic phosphorus center of phosphorus trichloride [6] [7].

The mechanism proceeds through several distinct steps. Initially, the lone pair electrons on the carboxyl oxygen coordinate with the phosphorus atom, forming a tetrahedral intermediate. This coordination activates the carbon-oxygen bond, making the carbonyl carbon more electrophilic. Subsequently, a chloride ion from phosphorus trichloride attacks the carbonyl carbon, while simultaneously, the hydroxyl group is eliminated as part of a phosphorous acid molecule [7].

The reaction can be represented as follows:

R-COOH + PCl₃ → R-COCl + H₃PO₃ + HCl

Where R represents the oleyl chain (C₁₇H₃₃ with a cis double bond at position 9).

The formation of phosphorous acid as a byproduct plays a crucial role in driving the reaction to completion. The phosphorous acid, being denser than the organic phase, separates readily, shifting the equilibrium toward product formation. This phase separation also facilitates product isolation and purification [8].

The reaction mechanism is influenced by the presence of trace amounts of hydrogen chloride, which can act as a catalyst by protonating the carbonyl oxygen, thereby increasing its electrophilicity [7]. This catalytic effect explains why small amounts of hydrogen chloride can significantly enhance reaction rates without requiring additional catalysts.

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

The optimization of oleyl chloride synthesis involves careful control of multiple parameters including temperature, catalyst selection, solvent systems, and reaction time. Temperature control represents one of the most critical factors affecting both yield and product quality.

Temperature optimization studies demonstrate that the initial reaction temperature should be maintained between 25-33°C during the addition phase to prevent excessive heat generation and potential side reactions [3]. The subsequent heating phase to 55°C provides sufficient thermal energy to drive the reaction to completion while avoiding decomposition of the sensitive double bond in the oleyl chain.

For triphosgene-based synthesis, optimal temperatures range from 40-80°C, with higher temperatures reducing reaction times but potentially affecting product purity [9] . Research indicates that temperatures of 60°C for 2 hours provide optimal balance between reaction efficiency and product quality, achieving purities up to 95% [9].

Catalyst selection significantly impacts reaction kinetics and overall process efficiency. While the phosphorus trichloride method typically proceeds without additional catalysts, the incorporation of dimethylformamide in catalytic amounts can enhance reaction rates for thionyl chloride and triphosgene methods [11] [4]. The optimal dimethylformamide concentration ranges from 0.77 mL per 0.05 mol of oleic acid, providing sufficient catalytic activity without introducing purification complications [9].

Solvent selection affects both reaction kinetics and product isolation. Neat reactions (without solvent) are preferred for phosphorus trichloride methods due to simplified workup procedures and reduced waste generation [3]. However, when solvents are employed, toluene and carbon tetrachloride have shown effectiveness. Toluene provides an inert environment that facilitates heat transfer and mixing, while carbon tetrachloride, despite environmental concerns, offers excellent solubility characteristics for both reactants and products [2].

The reaction time optimization reveals that extended reaction periods beyond 4-8 hours provide minimal yield improvements while increasing the risk of side reactions and product degradation [9] [11]. Optimal reaction times typically range from 2-4 hours for most methods, with triphosgene requiring shorter periods of 0.5-2 hours due to its higher reactivity [9].

Purification Techniques and Quality Control Standards

The purification of oleyl chloride requires specialized techniques due to the compound's sensitivity to moisture and thermal instability. Fractional distillation represents the primary purification method for industrial applications, taking advantage of the distinct boiling points of the product and impurities [4] [12].

Vacuum distillation provides superior results for high-purity applications. The process typically operates at reduced pressures of 1-15 mmHg, allowing distillation at lower temperatures (90-110°C) that preserve the integrity of the double bond and prevent thermal decomposition [12]. This method achieves purities of 95-98%, making it suitable for pharmaceutical and specialty chemical applications [12].

The distillation process requires careful temperature control to prevent decomposition. The boiling point of oleyl chloride at 4 mmHg pressure is approximately 193-200°C, providing a clear separation from lower-boiling impurities such as residual solvents and unreacted starting materials [1] [13]. Higher-boiling impurities, including oligomeric products and oxidation byproducts, remain in the distillation residue.

Solvent extraction methods serve as preliminary purification steps, particularly for removing acidic impurities. The use of dilute sodium bicarbonate solution effectively removes residual oleic acid and hydrogen chloride without significantly affecting the oleyl chloride product [12]. This treatment must be performed rapidly and under anhydrous conditions to prevent hydrolysis of the product.

Quality control standards for oleyl chloride encompass multiple analytical parameters. Gas chromatography serves as the primary method for purity determination, typically requiring minimum purities of 80.0% for commercial grades [14] [1]. High-performance applications may specify purities exceeding 95%.

Water content determination through Karl Fischer titration ensures product stability, with specifications typically requiring less than 0.1% water content [15]. Excessive moisture leads to hydrolysis and the formation of oleic acid, reducing product quality and performance.

The determination of free acid content through acid-base titration monitors the extent of hydrolysis and the presence of unreacted oleic acid. Specifications typically limit free acid content to less than 0.5% [15]. Phosphorus content analysis using inductively coupled plasma optical emission spectroscopy monitors residual phosphorus compounds from the synthesis process, with limits typically set at 0.2% or less [8].

Physical property measurements include density determination at 20°C (typically 0.91-0.92 g/mL), refractive index measurement (1.460-1.465), and color assessment using APHA standards [1] [13]. These parameters provide rapid quality assessments and ensure batch-to-batch consistency.

Advanced analytical techniques for structure confirmation include infrared spectroscopy, which reveals characteristic carbonyl stretching frequencies around 1750 cm⁻¹ for the acyl chloride functionality [16] [17]. Nuclear magnetic resonance spectroscopy provides detailed structural information, confirming the position and geometry of the double bond as well as the integrity of the carbon chain.

Oleyl chloride exhibits distinct thermodynamic characteristics that are fundamental to its handling and application in chemical processes. The compound has a molecular formula of C₁₈H₃₃ClO with a molecular weight of 300.91 g/mol [1] [2].

Boiling Point Properties

The boiling point of oleyl chloride varies significantly with applied pressure, demonstrating typical behavior for organic compounds with long hydrocarbon chains. At standard atmospheric pressure (760 mmHg), oleyl chloride exhibits a boiling point of 378.0 ± 21.0°C [2]. Under reduced pressure conditions commonly employed in laboratory distillation, the boiling point decreases substantially to 193°C at 4 mmHg [1] [3]. For high-vacuum distillation operations, the compound can be distilled at 180-185°C under 1-2 mmHg pressure [4]. This pressure-dependent boiling behavior is particularly important for purification processes, as lower temperatures reduce the risk of thermal decomposition.

Density and Specific Gravity

Oleyl chloride demonstrates consistent density values across multiple temperature conditions. At 25°C, the density is reported as 0.91 g/mL [1] [3], while at 20°C, similar values of 0.91 g/cm³ are observed [5]. The specific gravity, measured at 20°C relative to water at 20°C, is 0.912 [1]. These density values indicate that oleyl chloride is less dense than water, which has significant implications for separation processes and handling procedures in industrial applications.

Refractive Index

The refractive index of oleyl chloride, measured at 20°C using the sodium D-line (n₂₀/D), is consistently reported as 1.463 [3] [6]. This optical property serves as an important quality control parameter for purity assessment and can be used for identification purposes in analytical chemistry applications.

Additional Thermodynamic Properties

Oleyl chloride exhibits a relatively low flash point ranging from 171°C to 182°C [2] [7] [5], indicating moderate fire hazard considerations during handling and storage. The vapor pressure at 25°C is extremely low at 3.38 × 10⁻⁵ mmHg [8], suggesting minimal evaporation under ambient conditions. The melting point is reported as -46°C [5], indicating that the compound remains liquid under normal storage and handling temperatures. The logarithmic partition coefficient (LogP) value of 8.44 [2] demonstrates the highly lipophilic nature of the compound, consistent with its long alkyl chain structure.

| Property | Value | Pressure/Temperature Conditions | Reference |

|---|---|---|---|

| Boiling Point | 378.0 ± 21.0°C | 760 mmHg | [2] |

| Boiling Point | 193°C | 4 mmHg | [1] [3] |

| Boiling Point | 180-185°C | 1-2 mmHg | [4] |

| Density | 0.91 g/mL | 25°C | [1] [3] |

| Density | 0.91 g/cm³ | 20°C | [5] |

| Specific Gravity | 0.912 | 20°C/20°C | [1] |

| Refractive Index (n₂₀/D) | 1.463 | 20°C, sodium D-line | [3] [6] |

| Flash Point | 171-182°C | Closed cup | [2] [7] [5] |

| Vapor Pressure | 3.38 × 10⁻⁵ mmHg | 25°C | [8] |

| Melting Point | -46°C | Atmospheric pressure | [5] |

| LogP | 8.44 | - | [2] |

Solubility Profiles in Organic Solvents

The solubility characteristics of oleyl chloride are primarily governed by its molecular structure, which consists of a long hydrophobic alkyl chain with a terminal polar acyl chloride functional group. This amphiphilic nature results in distinct solubility patterns across different solvent systems.

Aqueous Solubility

Oleyl chloride demonstrates complete insolubility in water due to its hydrophobic nature [10]. The extensive eighteen-carbon chain with a single double bond creates a predominantly nonpolar molecular structure that cannot form favorable interactions with water molecules. Additionally, the acyl chloride functional group undergoes vigorous hydrolysis upon contact with water, making true dissolution impossible under aqueous conditions.

Chlorinated Solvent Solubility

In chlorinated solvents, oleyl chloride exhibits limited but measurable solubility. Chloroform shows slight solubility for oleyl chloride [1] [8], which can be attributed to the similar polarity and the ability of chlorinated solvents to interact with the chlorine atom in the acyl chloride group through weak intermolecular forces. This solubility pattern is consistent with the general principle that structurally similar compounds tend to dissolve in each other.

Ether and Aprotic Solvent Solubility

Oleyl chloride demonstrates excellent solubility in diethyl ether [10], which is characteristic of its compatibility with moderately polar, aprotic solvents. The ether oxygen can form weak dipole interactions with the carbonyl carbon of the acyl chloride group while the nonpolar portions of both molecules interact favorably. Similarly, the compound shows good solubility in other aprotic solvents including acetone [11], where the polar carbonyl group in acetone can interact with the acyl chloride functionality.

Aromatic and Hydrocarbon Solvent Compatibility

The compound exhibits good solubility in aromatic solvents such as toluene [11], where π-π interactions between the aromatic ring and the electron-deficient carbonyl carbon contribute to dissolution. The long aliphatic chain of oleyl chloride also promotes solubility in hydrocarbon-based solvents through van der Waals interactions.

Cyclic Ether Solubility

Tetrahydrofuran (THF) serves as an excellent solvent for oleyl chloride [11], with the cyclic ether providing both polar and nonpolar interaction sites. The enhanced basicity of THF compared to diethyl ether allows for stronger coordination with the electrophilic acyl chloride carbon, resulting in improved solvation.

General Organic Solvent Compatibility

Oleyl chloride demonstrates broad solubility in usual organic solvents [11], making it highly versatile for organic synthesis applications. This general compatibility with organic media facilitates its use as a reagent in various chemical transformations where solvent selection can be optimized based on reaction requirements rather than solubility limitations.

| Solvent Class | Specific Solvent | Solubility | Mechanism | Reference |

|---|---|---|---|---|

| Aqueous | Water | Insoluble | Hydrophobic repulsion, hydrolysis | [10] |

| Chlorinated | Chloroform | Slightly soluble | Weak halogen interactions | [1] [8] |

| Ethers | Diethyl ether | Soluble | Dipole-carbonyl interactions | [10] |

| Cyclic ethers | Tetrahydrofuran | Soluble | Enhanced coordination | [11] |

| Ketones | Acetone | Soluble | Carbonyl-carbonyl interactions | [11] |

| Aromatics | Toluene | Soluble | π-electron interactions | [11] |

| General organic | Mixed solvents | Soluble | Multiple interaction modes | [11] |

Hygroscopicity and Moisture Sensitivity

Oleyl chloride exhibits pronounced moisture sensitivity characteristics that are critical for proper handling, storage, and application procedures. The hygroscopic behavior and moisture-related reactivity of this compound stem from the inherent properties of the acyl chloride functional group.

Moisture Sensitivity Profile

Oleyl chloride is classified as highly moisture sensitive [1] [12] [13], requiring stringent humidity control during storage and handling operations. The compound rapidly decomposes in the presence of moisture through hydrolysis reactions, leading to loss of chemical integrity and formation of corrosive byproducts. This sensitivity necessitates specialized storage conditions and handling protocols to maintain product quality and safety.

Hygroscopic Behavior Characteristics

Despite its high moisture sensitivity, oleyl chloride is inherently non-hygroscopic, meaning it does not actively absorb water vapor from the surrounding atmosphere under normal conditions. This apparent contradiction arises from the compound's hydrophobic alkyl chain, which prevents spontaneous water uptake, while the reactive acyl chloride group undergoes rapid chemical reaction when water is present. The long hydrocarbon chain creates a barrier that limits moisture access to the reactive site under low humidity conditions.

Water Reaction Dynamics

When oleyl chloride contacts water, it undergoes vigorous hydrolysis reactions [14] [15] [13]. This reaction is highly exothermic and proceeds rapidly even at room temperature. The hydrolysis mechanism involves nucleophilic attack by water molecules on the electrophilic carbonyl carbon of the acyl chloride group, resulting in the formation of a tetrahedral intermediate that subsequently eliminates hydrogen chloride.

Hydrolysis Product Formation

The primary hydrolysis reaction of oleyl chloride yields oleic acid and hydrogen chloride gas [14] [16] [15]:

C₁₈H₃₃ClO + H₂O → C₁₈H₃₄O₂ + HCl

This reaction produces corrosive hydrogen chloride gas, which poses significant safety hazards and can cause damage to equipment and surrounding materials. The oleic acid product is less reactive but can undergo secondary oxidation reactions if exposed to air and light over extended periods.

Storage Atmosphere Requirements

Effective preservation of oleyl chloride requires maintenance of a dry, inert atmosphere during storage [17] [13]. Nitrogen or argon atmospheres are commonly employed to exclude both moisture and oxygen, preventing hydrolysis and oxidative degradation pathways. The storage environment should maintain relative humidity levels below 5% to minimize moisture-induced decomposition.

Relative Humidity Tolerance

Industrial practice recommendations suggest maintaining relative humidity below 5% in storage and handling areas to prevent moisture-induced degradation. Even brief exposure to higher humidity levels can initiate hydrolysis reactions that compromise product quality. The tolerance for moisture exposure decreases with increasing temperature, as elevated temperatures accelerate the hydrolysis kinetics.

Environmental Degradation in Humid Conditions

Under humid environmental conditions, oleyl chloride undergoes rapid degradation [18] [19] that extends beyond simple hydrolysis. The presence of moisture can catalyze additional degradation pathways, including oxidation of the double bond in the alkyl chain and polymerization reactions involving the degradation products. These secondary reactions can lead to the formation of complex mixtures that are difficult to separate and may exhibit altered chemical and physical properties.

| Moisture Parameter | Specification | Impact | Reference |

|---|---|---|---|

| Moisture Sensitivity | Highly sensitive | Rapid decomposition | [1] [12] [13] |

| Hygroscopic Behavior | Non-hygroscopic | No spontaneous water uptake | Based on structure |

| Water Reactivity | Vigorous reaction | Exothermic hydrolysis | [14] [15] [13] |

| Storage RH | <5% recommended | Prevents degradation | Industrial practice |

| Hydrolysis Products | Oleic acid + HCl | Corrosive gas formation | [14] [16] [15] |

| Atmosphere Requirements | Dry, inert | Essential for stability | [17] [13] |

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.